molecular formula C6H22Cl4N4 B146255 Trientine tetrahydrochloride CAS No. 4961-40-4

Trientine tetrahydrochloride

Cat. No. B146255
CAS RN: 4961-40-4
M. Wt: 292.1 g/mol
InChI Key: OKHMDSCYUWAQPT-UHFFFAOYSA-N
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Future Directions

Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been compared with trientine dihydrochloride in a phase 3 head-to-head trial comparing d-Penicillamine with this compound in Wilson’s Disease .

Biochemical Analysis

Biochemical Properties

Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .

Cellular Effects

Triethylenetetramine tetrahydrochloride has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Molecular Mechanism

The molecular mechanism of action of Triethylenetetramine tetrahydrochloride involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that Triethylenetetramine tetrahydrochloride can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .

Temporal Effects in Laboratory Settings

Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Dosage Effects in Animal Models

It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .

Metabolic Pathways

Triethylenetetramine tetrahydrochloride is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the Triethylenetetramine tetrahydrochloride-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Transport and Distribution

Triethylenetetramine tetrahydrochloride is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that Triethylenetetramine tetrahydrochloride shares a common transport mechanism with polyamines in intestinal uptake . It is likely that Triethylenetetramine tetrahydrochloride is also transported across biological membranes into mammalian cells by the same transporter for polyamines .

Subcellular Localization

Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trientine tetrahydrochloride involves the reaction of triethylenetetramine with hydrochloric acid. One method includes the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the corresponding dihydrochloride salt . Another method involves the crystallization of this compound from a solution by adding an anti-solvent at a specific feeding temperature ranging from 50°C to 75°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process ensures the desired purity and stability of the compound, which is crucial for its pharmaceutical applications .

properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMDSCYUWAQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063657
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4961-40-4
Record name Trientine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Also provided are the formation of triethylenetetramine quaternary salts. In an additional embodiment, a tribenzaldehyde protected intermediate is reacted with at least more than about three equivalents of aqueous hydrochloric acid, for example, to form triethylenetetramine tetrahydrochloride, which is precipitated in greater than about 90% yield and greater than about 98% purity from isopropanol.
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tribenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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